

Comparative Analysis of MS31 Orthologs: A Guide for Researchers

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Compound of Interest

Compound Name: MS31

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For researchers, scientists, and drug development professionals, understanding the conservation and divergence of essential proteins across species is paramount. This guide provides a comparative analysis of **MS31** (Mitochondrial Ribosomal Protein S31, or MRPS31), a crucial component of the mitochondrial ribosome, and its orthologs in key model organisms.

MRPS31 is a protein encoded by a nuclear gene that is essential for protein synthesis within the mitochondria. As a structural constituent of the small 28S subunit of the mitoribosome, it plays a fundamental role in mitochondrial translation.^[1] Dysregulation of mitochondrial protein synthesis has been implicated in a variety of human diseases, making MRPS31 and its orthologs important subjects of study. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes a potential signaling pathway involving MRPS31.

Quantitative Data Comparison of MRPS31 Orthologs

While a comprehensive, pre-compiled quantitative comparison of MRPS31 orthologs across multiple species is not readily available in the literature, this table provides essential information for researchers to conduct their own analyses. The provided accession numbers from the National Center for Biotechnology Information (NCBI) and UniProt allow for the retrieval of protein sequences for further comparative studies, such as multiple sequence alignment to determine sequence identity and conservation.

Species	Gene Name	Protein Name	NCBI Accession	UniProt Accession
Homo sapiens (Human)	MRPS31	Mitochondrial ribosomal protein S31	NP_005999.1	Q92665
Mus musculus (Mouse)	Mrps31	Mitochondrial ribosomal protein S31	NP_080645.1	Q9D0G0
Saccharomyces cerevisiae (Yeast)	MRP13	Mitochondrial ribosomal protein of the small subunit 13	NP_014589.1	P32899
Drosophila melanogaster (Fruit Fly)	mRpS31	mitochondrial Ribosomal protein S31	NP_649649.2	Q9VNB9

Experimental Protocols

To facilitate further research into MRPS31 and its orthologs, this section provides detailed methodologies for key experiments.

GST Pull-Down Assay for Protein-Protein Interaction Analysis

This protocol is used to identify and validate physical interactions between a GST-tagged "bait" protein (e.g., MRPS31) and "prey" proteins from a cell lysate.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- pGEX vector containing the MRPS31 coding sequence
- E. coli expression strain (e.g., BL21)
- LB broth and ampicillin

- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
- Glutathione-Sepharose or magnetic beads
- Wash buffer (e.g., PBS with 0.1% Triton X-100)
- Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)
- SDS-PAGE gels and reagents
- Mass spectrometer

Procedure:

- Expression of GST-MRPS31:
 - Transform the pGEX-MRPS31 plasmid into the E. coli expression strain.
 - Grow an overnight culture in LB with ampicillin.
 - Inoculate a larger culture and grow to an OD600 of 0.6-0.8.
 - Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C).
 - Harvest the cells by centrifugation.
- Preparation of Bait Protein:
 - Resuspend the bacterial pellet in lysis buffer and lyse the cells (e.g., by sonication).
 - Centrifuge the lysate to pellet cell debris.
 - Incubate the supernatant with glutathione beads for 1-2 hours at 4°C to immobilize the GST-MRPS31 fusion protein.
 - Wash the beads several times with wash buffer to remove non-specifically bound proteins.

- Preparation of Prey Protein Lysate:
 - Culture and harvest cells of interest (e.g., human cell line).
 - Lyse the cells in a suitable lysis buffer containing protease inhibitors.
 - Clarify the lysate by centrifugation.
- Pull-Down:
 - Incubate the immobilized GST-MRPS31 with the prey protein lysate for 2-4 hours at 4°C with gentle rotation.
 - As a negative control, incubate the prey lysate with beads bound only to GST.
 - Wash the beads extensively with wash buffer.
- Elution and Analysis:
 - Elute the protein complexes from the beads using elution buffer.
 - Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining.
 - Excise protein bands of interest and identify them by mass spectrometry.

Mitochondrial Ribosome Profiling (MitoRibo-Seq)

This technique provides a high-resolution snapshot of mitochondrial translation by sequencing ribosome-protected mRNA fragments.^{[7][8][9][10][11]}

Materials:

- Mammalian cell culture
- Cycloheximide and chloramphenicol
- Lysis buffer with detergents

- Sucrose gradient solutions
- RNase I or micrococcal nuclease
- RNA purification kits
- Reagents for library preparation for next-generation sequencing

Procedure:

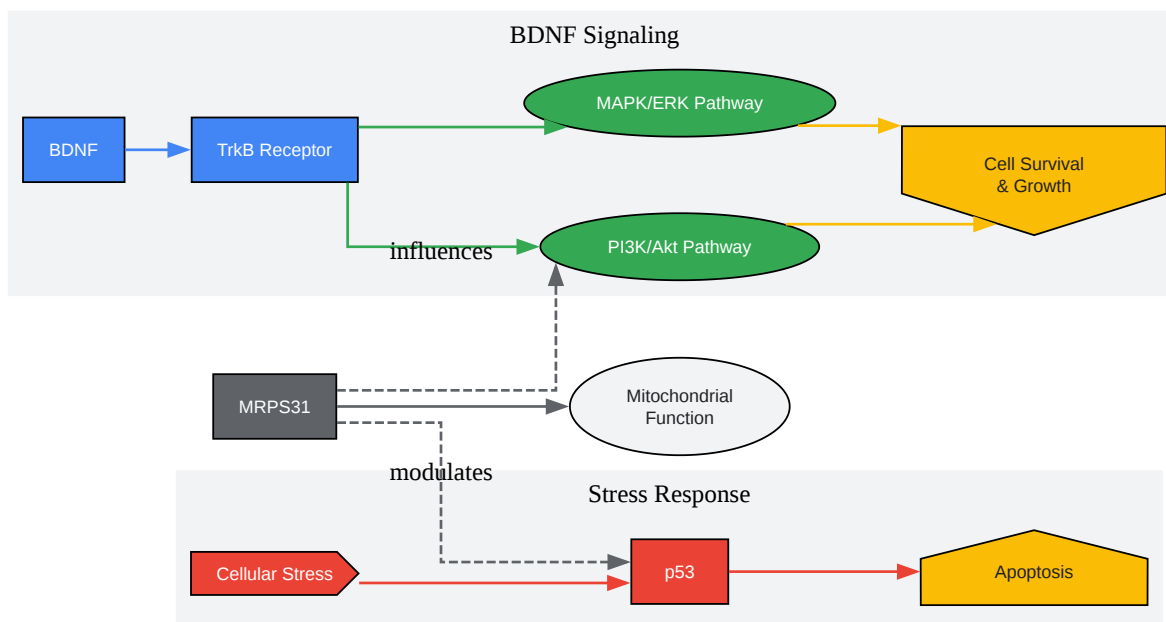
- Cell Lysis and Ribosome Stalling:
 - Treat cultured cells with cycloheximide (to stall cytoplasmic ribosomes) and chloramphenicol (to stall mitochondrial ribosomes).
 - Harvest and lyse the cells in a buffer that maintains ribosome integrity.
- Nuclease Digestion:
 - Treat the lysate with RNase I or micrococcal nuclease to digest mRNA that is not protected by ribosomes. The concentration of the nuclease needs to be optimized.
- Isolation of Mitochondrial Ribosomes:
 - Layer the digested lysate onto a sucrose gradient and separate the components by ultracentrifugation.
 - Fractionate the gradient and identify the fractions containing the mitochondrial monosomes.
- RNA Extraction and Library Preparation:
 - Extract the RNA from the mitochondrial ribosome fractions.
 - Isolate the ribosome-protected fragments (footprints), which are typically 25-35 nucleotides in length.

- Prepare a sequencing library from the footprints, which involves adapter ligation, reverse transcription, and PCR amplification.
- Sequencing and Data Analysis:
 - Sequence the library using a next-generation sequencing platform.
 - Align the sequencing reads to the mitochondrial genome to determine the positions of the ribosomes and quantify translation levels for each mitochondrial gene.

Signaling Pathway Involvement of MRPS31

Recent studies suggest that beyond its structural role in the mitoribosome, MRPS31 may have extra-ribosomal functions and be involved in cellular signaling pathways. For instance, interactions between mitochondrial ribosomal proteins and the tumor suppressor p53 have been reported. Furthermore, there is evidence linking MRPS31 to the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.^{[12][13][14][15][16]}

The following diagram illustrates a putative signaling pathway where MRPS31 may play a regulatory role. Under conditions of cellular stress, MRPS31 could potentially interact with and modulate the activity of p53. Additionally, MRPS31 might influence the BDNF signaling cascade, which is known to activate downstream pathways such as PI3K/Akt and MAPK/ERK to promote cell survival and growth.



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A putative signaling pathway involving MRPS31.

This guide provides a foundational understanding of MRPS31 and its orthologs, offering valuable data and protocols to spur further investigation into the roles of this essential mitochondrial protein in health and disease.

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